molecular formula C8H12N2O2 B12050740 N~1~,N~2~-diallylethanediamide CAS No. 22965-63-5

N~1~,N~2~-diallylethanediamide

Cat. No.: B12050740
CAS No.: 22965-63-5
M. Wt: 168.19 g/mol
InChI Key: XSYROVOMEUABKH-UHFFFAOYSA-N
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Description

N~1~,N~2~-diallylethanediamide is an organic compound with the molecular formula C8H12N2O2. It is a member of the diamide family, characterized by the presence of two amide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-diallylethanediamide typically involves the reaction of ethylenediamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Ethylenediamine+Allyl ChlorideN 1 ,N 2 -diallylethanediamide\text{Ethylenediamine} + \text{Allyl Chloride} \rightarrow \text{N~1~,N~2~-diallylethanediamide} Ethylenediamine+Allyl Chloride→N 1 ,N 2 -diallylethanediamide

Industrial Production Methods: Industrial production of N1,N~2~-diallylethanediamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N1,N~2~-diallylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The allyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Halogenating agents like bromine (Br~2~) can be used for substitution reactions.

Major Products:

Scientific Research Applications

N~1~,N~2~-diallylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N1,N~2~-diallylethanediamide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, affecting cellular functions .

Comparison with Similar Compounds

    N,N’-Dimethylethylenediamine: Similar in structure but with methyl groups instead of allyl groups.

    N,N’-Diallylethylenediamine: Similar but with different substitution patterns on the ethylenediamine backbone.

Uniqueness: N1,N~2~-diallylethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthesis and research .

Properties

CAS No.

22965-63-5

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N,N'-bis(prop-2-enyl)oxamide

InChI

InChI=1S/C8H12N2O2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12)

InChI Key

XSYROVOMEUABKH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C(=O)NCC=C

Origin of Product

United States

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